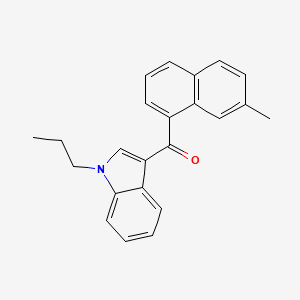
(7-methylnaphthalen-1-yl)(1-propyl-1H-indol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-methylnaphthalen-1-yl)(1-propyl-1H-indol-3-yl)methanone is a synthetic organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring substituted with a methyl group at the 7th position and an indole ring substituted with a propyl group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-methylnaphthalen-1-yl)(1-propyl-1H-indol-3-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methylnaphthalene and 1-propyl-1H-indole.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction. This reaction is carried out by reacting 7-methylnaphthalene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling Reaction: The intermediate compound is then subjected to a coupling reaction with 1-propyl-1H-indole. This reaction is typically carried out under basic conditions using a base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(7-methylnaphthalen-1-yl)(1-propyl-1H-indol-3-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Halogenation and nitration are common examples of substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(7-methylnaphthalen-1-yl)(1-propyl-1H-indol-3-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the development of novel materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications. It is studied for its role in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials. It is used in the formulation of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of (7-methylnaphthalen-1-yl)(1-propyl-1H-indol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(7-methylnaphthalen-1-yl)(1-ethyl-1H-indol-3-yl)methanone: Similar structure with an ethyl group instead of a propyl group.
(7-methylnaphthalen-1-yl)(1-methyl-1H-indol-3-yl)methanone: Similar structure with a methyl group instead of a propyl group.
(7-methylnaphthalen-1-yl)(1-butyl-1H-indol-3-yl)methanone: Similar structure with a butyl group instead of a propyl group.
Uniqueness
(7-methylnaphthalen-1-yl)(1-propyl-1H-indol-3-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
824960-09-0 |
|---|---|
Molecular Formula |
C23H21NO |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(7-methylnaphthalen-1-yl)-(1-propylindol-3-yl)methanone |
InChI |
InChI=1S/C23H21NO/c1-3-13-24-15-21(18-8-4-5-10-22(18)24)23(25)19-9-6-7-17-12-11-16(2)14-20(17)19/h4-12,14-15H,3,13H2,1-2H3 |
InChI Key |
ZKOYGSLENBLSRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


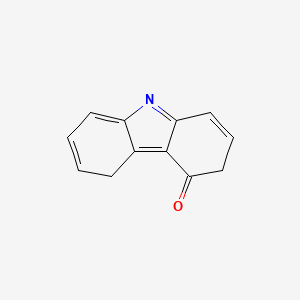
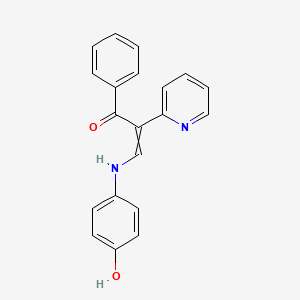
![2-{5-[(6-Phenylhexyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14210209.png)
![3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14210211.png)

![Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)-](/img/structure/B14210218.png)
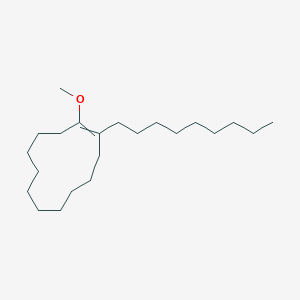
![1-[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]ethanone](/img/structure/B14210224.png)
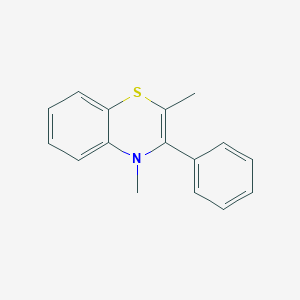

![1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14210250.png)
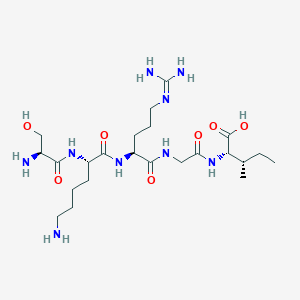
![1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14210259.png)

